molecular formula C11H12O2 B2361522 4-Benzyloxolan-2-one CAS No. 22530-98-9

4-Benzyloxolan-2-one

Cat. No.: B2361522
CAS No.: 22530-98-9
M. Wt: 176.215
InChI Key: YKUMFVKVLCXLOE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxolan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-oxabicyclo[3.1.0]hexan-2-one with a phenyl group. This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired lactone ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in a high-purity form .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

4-Benzyloxolan-2-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Benzoxazole: Another heterocyclic compound with a benzene ring fused to an oxazole ring.

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

Uniqueness: 4-Benzyloxolan-2-one is unique due to its specific structure, which combines the stability of the oxolane ring with the reactivity of the benzyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

4-benzyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUMFVKVLCXLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22530-98-9
Record name DIHYDRO-4-(PHENYLMETHYL)-2(3H)-FURANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-benzoyl-dihydro-furan-2-one (5 g) in methanol (250 mL) in a Parr® reactor is added palladium chloride (0.25 g). The mixture is shaken under hydrogen (50 PSI) for 3 h. The mixture is filtered through a pad of Celite® (40 g) and the filtrate concentrated. The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes, then 30% ethyl acetate/hexanes) to yield the title compound, (2.5 g, 34% from 3-benzoylpropionic acid), as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
palladium chloride
Quantity
0.25 g
Type
catalyst
Reaction Step One

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